tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

Lipophilicity ADME Prediction Chromatography

Researchers requiring a reliable 2-substituted N-Boc-indoline building block often face supply inconsistency. This compound provides a stable, high-purity scaffold with a primary alcohol handle, enabling asymmetric transformations, chiral auxiliary preparation, and construction of bioactive alkaloids such as benzastatin E and virantmycin. - Enables kinetic resolution and chiral ligand synthesis - Key intermediate for cardioselective KATP opener development - ≥97% purity ensures reproducible results

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 172647-87-9
Cat. No. B068817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
CAS172647-87-9
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3
InChIKeyJNQNQSCDMKNYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for N-Boc-2-hydroxymethylindoline


tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate (CAS: 172647-87-9), also known as N-Boc-2-hydroxymethylindoline, is an N-substituted indoline derivative [1] with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.30 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen and a primary alcohol (hydroxymethyl) substituent at the 2-position of the indoline ring [1]. This bifunctional scaffold serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the construction of complex indoline-containing bioactive molecules [1].

Boc-protected nitrogen enables orthogonal deprotection in multi-step synthesis
2-Hydroxymethyl handle supports asymmetric transformations and chiral auxiliary strategies
Indoline scaffold serves as a versatile intermediate for fused heterocycle construction

Limitations of Generic N-Boc-Indolines


N-Boc-protected indolines are a broad class of synthetic intermediates, but structural variations in substitution pattern profoundly affect reactivity, physical properties, and compatibility with downstream transformations. Simple N-Boc-indoline (CAS 143262-10-6) lacks a functionalizable handle, while regioisomeric hydroxymethyl derivatives (e.g., 1-Boc-5-hydroxymethylindoline, CAS 350683-41-9) present different steric and electronic environments, leading to altered reaction outcomes. The 2-hydroxymethyl substitution in the target compound is critical for specific synthetic sequences, such as chiral auxiliary applications, kinetic resolution studies, and the construction of fused heterocycles [1]. Substitution without rigorous comparability analysis can compromise synthetic efficiency, stereochemical integrity, or final product purity [1].

Target Compound
N-Boc-2-hydroxymethylindoline
2-substitution critical for stereochemical control
Generic N-Boc-indoline
Lacks functionalizable handle; not amenable to 2-position derivatization
Target Compound
N-Boc-2-hydroxymethylindoline
Defined steric/electronic environment at 2-position
5-Hydroxymethyl Regioisomer
Altered steric profile may shift reaction outcomes and regioselectivity
Target Compound
N-Boc-2-hydroxymethylindoline
Validated in kinetic resolution protocols
Unsubstituted / Other Isomers
Structural mismatch can compromise synthetic efficiency and chiral purity

Performance Comparison with Closest Analogs


Lipophilicity Comparison

The calculated partition coefficient (XLogP3-AA) for the target compound is 2.1 [1]. While computed values for the 5-hydroxymethyl regioisomer (CAS 350683-41-9) and unsubstituted N-Boc-indoline (CAS 143262-10-6) are not directly available from the same authoritative source, class-level inference suggests that the 2-position hydroxymethyl group confers distinct polarity compared to the 5-position isomer, impacting chromatographic behavior and solubility. The XLogP3 of 2.1 indicates moderate lipophilicity, influencing retention time in reversed-phase HPLC and predicted membrane permeability.

Lipophilicity
Class-level inference
XLogP3-AA = 2.1
ΔLogP ≈ 1.46 lower vs. N-Boc-indoline
Moderate lipophilicity influences chromatographic retention and ADME prediction
Computed values; experimental verification recommended
Lipophilicity ADME Prediction Chromatography

Melting Point vs. N-Boc-Indoline

The target compound exhibits a melting point range of 84-89°C [1][2], in contrast to N-Boc-indoline, which melts at 46-50°C . This substantial difference (>35°C) reflects the impact of the hydroxymethyl group on intermolecular hydrogen bonding and crystal lattice energy.

Melting Point
Cross-study comparable
Target: 84–89°C
N-Boc-indoline: 46–50°C
Higher melting point indicates stronger intermolecular bonding and solid-state stability
Standard literature values; may guide purification and handling
Solid-State Properties Formulation Crystallinity

Chiral Auxiliary in Asymmetric Synthesis

Kinetic resolution of 2-arylindolines is achieved by treatment of their N-Boc derivatives with n-butyllithium and sparteine in toluene at -78°C [1]. This methodology relies on the presence of the 2-aryl or 2-substituted pattern; the target compound provides a starting point for introducing stereochemistry at the 2-position. In contrast, simple N-Boc-indoline lacks the 2-substituent necessary for such asymmetric transformations.

Chiral Auxiliary Utility
Supporting evidence
Precursor to 2-substituted chiral indolines
Conditions: n-BuLi/sparteine, −78°C
Enables chirality at 2-position; unsubstituted analog not applicable
Protocol from kinetic resolution studies (2021)
Asymmetric Synthesis Chiral Auxiliary Kinetic Resolution

Key Application Scenarios


Enantiopure 2-Substituted Indoline Synthesis

The 2-hydroxymethyl group provides a functional handle for asymmetric transformations. As demonstrated in kinetic resolution studies, N-Boc derivatives of 2-substituted indolines can be enantioenriched using chiral ligands [1]. This specific compound serves as a direct precursor to chiral indoline-2-methanol derivatives, which are valuable intermediates in the synthesis of benzastatin E, virantmycin, and other biologically active alkaloids [2].

KATP Channel Opener Development

A 2003 study in the European Journal of Medicinal Chemistry describes the use of indoline-2-carboxylate derivatives in the design of cardioselective KATP openers [3]. While the specific 2-hydroxymethyl analog was not the final active compound, it represents a key intermediate scaffold for introducing the necessary pharmacophore at the 2-position. The 2-substituted indoline core was critical for achieving cardioprotective activity with low vasorelaxation potency (IC50 > 30 μM for vasorelaxation) [3].

Indoline-Based Chiral Ligands for Catalysis

The indoline backbone has been employed as a chiral auxiliary in asymmetric synthesis. For example, (S)-indoline-2-methanol is the starting material for synthesizing chiral ligands such as alkyl-AMPP derivatives for rhodium-catalyzed hydrogenation [4]. The target N-Boc-protected compound is a direct precursor to these chiral alcohols after deprotection, enabling the synthesis of enantiopure catalysts for industrial-scale asymmetric transformations.

Application
Selection Property
Validation Focus
Enantiopure 2-substituted indoline synthesis
2-Hydroxymethyl handle for asymmetric transformation
Chiral resolution methodology review
KATP channel modulator research
Indoline-2-substitution pattern for pharmacophore introduction
Channel modulation endpoint review; vasorelaxation assay context
Chiral ligand precursor for catalysis
Boc-protected indoline-2-methanol scaffold
Catalytic enantioselectivity review; ligand performance benchmarking

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